molecular formula C12H17NO3 B1437231 Tert-butyl (3-hydroxy-4-methylphenyl)carbamate CAS No. 345893-26-7

Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Cat. No.: B1437231
CAS No.: 345893-26-7
M. Wt: 223.27 g/mol
InChI Key: DXXABMONDYMFCC-UHFFFAOYSA-N
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Description

Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a chemical intermediate of interest in organic and medicinal chemistry research. This compound features both a phenolic hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile building block for the synthesis of more complex molecules . The Boc group is a cornerstone in modern synthetic chemistry, widely valued for its role in protecting amine functionalities during multi-step synthesis, particularly in the development of novel pharmaceutical compounds and bioactive molecules . Compounds with similar structural motifs, featuring both carbamate protections and substituted phenyl rings, are frequently investigated as key intermediates in multifactorial drug discovery projects. Research into analogous compounds has shown potential in areas such as neuroscience, where they have been studied as multi-target agents for complex neurodegenerative conditions . As a reagent, it is intended for use by qualified researchers in controlled laboratory settings. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment (PPE) and engineering controls.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXABMONDYMFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345893-26-7
Record name tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate
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Preparation Methods

Direct Boc Protection of 3-hydroxy-4-methylphenylamine

The most straightforward method involves reacting 3-hydroxy-4-methylphenylamine with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions to yield this compound. The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, forming the carbamate bond.

  • Typical Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Base: Triethylamine (TEA) or sodium bicarbonate to neutralize acid byproducts
    • Temperature: 0°C to room temperature
    • Reaction Time: 2–24 hours depending on scale and conditions
  • Reaction Scheme:

    $$
    \text{3-hydroxy-4-methylphenylamine} + (Boc)_2O \xrightarrow{\text{Base, Solvent}} \text{this compound}
    $$

  • Notes:

    • The phenolic hydroxyl group remains unprotected due to its lower nucleophilicity compared to the amine.
    • Purification is typically done by column chromatography or recrystallization.

Alternative Multi-Step Synthesis Routes

Although direct Boc protection is common, some synthetic routes incorporate additional modifications or protection steps to improve yield or purity:

  • Stepwise Protection and Functionalization:

    • Starting from 3-hydroxy-4-methylphenol, amination can be performed to introduce the amine group.
    • Subsequent Boc protection as described above.
    • This route may involve intermediate steps such as halogenation, nucleophilic substitution, or reductive amination depending on the desired substitution pattern.
  • Example from Related Research:

    • In a related synthesis of Boc-protected phenolic compounds, a Williamson ether synthesis was used to couple Boc-protected amines with phenolic substrates, followed by selective deprotection or functional group manipulation.

Stock Solution Preparation Data

For practical laboratory use, this compound is often prepared as stock solutions at various concentrations. The following table summarizes preparation volumes for different stock solution molarities and amounts of compound, based on molecular weight and solubility data:

Amount of Compound 1 mM Volume (mL) 5 mM Volume (mL) 10 mM Volume (mL)
1 mg 4.4791 0.8958 0.4479
5 mg 22.3954 4.4791 2.2395
10 mg 44.7908 8.9582 4.4791
  • These volumes indicate the solvent quantity required to dissolve the specified amount of compound to achieve the desired molarity.

Formulation Notes for Experimental Use

  • Solvent Systems:

    • DMSO is commonly used as a master solvent for stock solutions due to good solubility.
    • For in vivo formulations, co-solvents such as PEG300, Tween 80, and corn oil may be used sequentially to maintain clear solutions.
    • Careful stepwise addition and mixing are essential to ensure clarity and homogeneity.
  • Physical Aids:

    • Vortexing, ultrasound, or gentle heating (e.g., water bath) can assist dissolution.
    • Solutions must be clear before proceeding to add the next solvent.

Research Findings and Analysis

  • While direct literature on the synthesis of this compound is limited, analogous Boc-protection reactions are well-established and provide a reliable, high-yielding route.
  • The compound’s phenolic hydroxyl group remains free, allowing further functionalization if needed.
  • The Boc protection is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., 4 M HCl in dioxane), enabling synthetic flexibility.
  • In related medicinal chemistry research, Boc-protected phenolic amines have been used as intermediates for the synthesis of biologically active molecules, demonstrating the importance of this protection strategy.

Summary Table: Preparation Methods and Conditions

Method Starting Material Reagents/Conditions Yield/Notes
Direct Boc Protection 3-hydroxy-4-methylphenylamine Di-tert-butyl dicarbonate, base, DCM High yield, straightforward
Multi-step Functionalization 3-hydroxy-4-methylphenol + amination Boc protection after amination Used for complex derivatives
Stock Solution Preparation Pure compound DMSO, PEG300, Tween 80, corn oil Clear solutions for bioassays

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions at the amine site during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: It is investigated for its ability to inhibit certain enzymes and as a potential therapeutic agent .

Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. It is also used as an intermediate in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (3-hydroxy-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The physicochemical properties of tert-butyl carbamates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties Reference
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate 3-OH, 4-CH₃ C₁₂H₁₇NO₃ 223.27 Polar due to -OH; moderate solubility
Tert-butyl (3-(benzyloxy)-4-methylphenyl)carbamate 3-OBn (benzyloxy), 4-CH₃ C₁₉H₂₃NO₃ 313.39 Lipophilic; protected -OH group
Tert-butyl [2-amino-4-(thiophen-3-yl)phenyl]carbamate 2-NH₂, 4-thiophene C₁₅H₁₈N₂O₂S 290.38 Enhanced electronic density from thiophene
Tert-butyl (4-chlorophenethyl)carbamate 4-Cl on phenethyl chain C₁₃H₁₈ClNO₂ 255.74 Chlorine increases lipophilicity
Tert-butyl (4-(4-sulfamoylphenoxy)butyl)carbamate 4-sulfamoylphenoxy, butyl chain C₁₅H₂₃N₂O₅S 355.42 High polarity due to sulfonamide group

Key Observations :

  • Polarity : The hydroxy group in the target compound increases polarity compared to benzyloxy () or chloro () analogs, impacting solubility and reactivity.
  • Protection Strategies : Benzyloxy () and Boc groups are used to protect reactive -OH or -NH₂ moieties during synthesis.
  • Electronic Effects : Thiophene () and sulfonamide () substituents introduce electron-rich or electron-deficient regions, affecting binding affinity in bioactive molecules.

Biological Activity

Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group linked to a phenolic moiety. Its molecular formula is C12_{12}H17_{17}N1_{1}O3_{3}, with a molecular weight of approximately 237.3 g/mol. The presence of the hydroxyl group at the 3-position on the aromatic ring is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially affecting bacterial cell wall synthesis or function through interactions with specific proteins involved in these processes.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease. In vitro studies have shown that it can modulate enzyme activity, impacting neurotransmitter levels .
  • Anti-inflammatory Effects : The hydroxy group enhances the compound's ability to form hydrogen bonds with biological molecules, potentially leading to reduced inflammation through modulation of cytokine production .

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains, demonstrating a significant reduction in bacterial growth in vitro. This suggests its potential application as an antimicrobial agent in pharmaceutical formulations.

Enzyme Inhibition Studies

In a comparative analysis with similar compounds, this compound was found to possess moderate inhibitory effects on AChE, with an IC50_{50} value indicating effective inhibition at relatively low concentrations. This positions it as a candidate for further development in neuroprotective therapies .

Case Studies

  • In Vitro Neuroprotection : In a study investigating neuroprotective effects against amyloid-beta toxicity, this compound demonstrated a reduction in astrocyte cell death induced by amyloid-beta peptide (Aβ 1-42). The compound reduced TNF-α production and free radicals, indicating a protective mechanism against neuroinflammation .
  • Pharmacokinetics and Bioavailability : Further research is needed to understand the pharmacokinetics of this compound, particularly its bioavailability in brain tissues. Initial findings suggest that while it shows promise in vitro, its effectiveness in vivo may be limited by absorption and distribution factors .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
Tert-butyl N-(3-hydroxy-4-methylphenyl)carbamateStructurePotentially different biological activity due to structural variation
Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamateStructureExhibits antiviral properties and modulates inflammation
Tert-butyl N-(4-hydroxy-3-methylphenyl)carbamateStructureVariations may affect pharmacokinetics and efficacy

Q & A

Q. What are the common synthetic routes for tert-butyl (3-hydroxy-4-methylphenyl)carbamate?

The compound is typically synthesized via carbamate protection of the amine group on the phenolic precursor. A stepwise approach involves reacting 3-hydroxy-4-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. For example, tert-butyl carbamate derivatives are often prepared using coupling reagents such as EDCI/HOBt to facilitate condensation . Reaction progress is monitored via TLC or HPLC, and intermediates are purified via column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. What purification techniques are recommended for this compound?

After synthesis, crude products are purified using column chromatography (silica gel, 60–120 mesh) with eluents like ethyl acetate/hexane (10–30% v/v). Recrystallization from solvents such as ethanol or methanol is employed for further purity. For hygroscopic or thermally sensitive batches, flash chromatography or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures high purity (>95%). Residual solvents are removed under reduced pressure .

Q. How can researchers characterize its purity and structural integrity?

Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C). Structural confirmation requires FT-IR (N-H stretch at ~3350 cm⁻¹, carbonyl at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS). X-ray crystallography using programs like SHELXL or ORTEP-3 validates molecular geometry, with data collected on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Advanced Research Questions

Q. How to address discrepancies in crystallographic data for tert-butyl carbamate derivatives?

Discrepancies in bond angles or torsional parameters may arise from polymorphism or solvent inclusion. To resolve this, repeat crystallization under controlled conditions (e.g., slow evaporation in acetonitrile or DMF/water mixtures). Compare experimental data with DFT-optimized structures (B3LYP/6-31G* level) to identify outliers. Use the Cambridge Structural Database (CSD) to benchmark against similar carbamates .

Q. What strategies optimize enantioselective synthesis of chiral tert-butyl carbamates?

Enantioselective routes employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Pd-catalyzed allylic amination with tert-butyl carbamate nucleophiles achieves >90% ee using (R)-BINAP ligands. Alternatively, kinetic resolution via lipase-catalyzed hydrolysis (e.g., CAL-B) separates enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Stability studies are conducted in buffers (pH 1–13) at 25–60°C. Boc-protected carbamates are labile under strong acids (e.g., TFA in DCM) but stable in mild bases. Oxidative degradation (e.g., H₂O₂ or O₂) is assessed via LC-MS to identify byproducts like quinones or N-oxides. Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (3-hydroxy-4-methylphenyl)carbamate
Reactant of Route 2
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Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

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